Isoquinoline-1-thiol
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Overview
Description
Isoquinoline-1-thiol is a heterocyclic aromatic organic compound that contains a thiol group attached to the first position of the isoquinoline ring Isoquinoline itself is a structural isomer of quinoline, and the addition of a thiol group imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-1-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal, can be adapted to introduce a thiol group at the desired position . Another method involves the use of metal catalysts to facilitate the formation of the isoquinoline ring followed by thiolation .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-throughput synthetic routes that can be scaled up efficiently. These methods often employ catalytic processes and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form isoquinoline derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted isoquinoline derivatives .
Scientific Research Applications
Isoquinoline-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of isoquinoline-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects. The isoquinoline ring can also interact with nucleic acids and other biomolecules, further contributing to its mechanism of action .
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline, differing in the position of the nitrogen atom in the ring.
Thioquinoline: Similar to isoquinoline-1-thiol but with the thiol group attached to the quinoline ring.
Benzothiazole: Another heterocyclic compound with a sulfur atom in the ring structure
Uniqueness: this compound is unique due to the presence of both the isoquinoline ring and the thiol group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2H-isoquinoline-1-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYIDSMWPLNHRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391502 |
Source
|
Record name | Isoquinoline-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-25-4 |
Source
|
Record name | 1-Isoquinolinethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinoline-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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